molecular formula C19H15N3O3S B2994482 N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868674-50-4

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No. B2994482
M. Wt: 365.41
InChI Key: TZBYOALSFXKHLW-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” is a chemical compound used in scientific research1. It exhibits versatile properties that make it suitable for various applications, including drug development, material synthesis, and catalysis21. The molecular formula is C17H13N3O3S2 and the molecular weight is 371.433.



Synthesis Analysis

The specific synthesis process of this compound is not detailed in the search results. However, it is mentioned that the compound is valuable for various applications, including material synthesis1. This suggests that the compound could be synthesized through a series of chemical reactions involving its constituent elements.



Molecular Structure Analysis

The molecular structure of the compound is determined by its molecular formula, C17H13N3O3S23. However, the specific structural details such as the arrangement of atoms and bonds are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” are not detailed in the search results. However, given its use in scientific research, it is likely involved in various chemical reactions depending on the specific application1.



Physical And Chemical Properties Analysis

The search results do not provide specific information on the physical and chemical properties of “N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide”.


Scientific Research Applications

Synthesis and Pharmacological Potential

Material Science and Chemical Analysis

  • Charge-Transfer Chromophores : The preparation and characterization of charge-transfer chromophores involving benzothiazole derivatives demonstrate their potential in developing novel materials with specific electronic and optical properties (Chen et al., 2011). Such applications could be relevant for the design of new electronic or photonic devices.
  • Electrochemical Studies : Investigations into the electrochemical behaviors of benzoxazole compounds provide insights into their potential use in electrochemical sensors and devices. This research area could offer a pathway for utilizing N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide in sensor technology or as an electroactive material (Zeybek et al., 2009).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only3. This suggests that there may be potential hazards associated with exposure to this compound, especially in non-research settings.


Future Directions

The future directions of research involving this compound are not detailed in the search results. However, given its versatile properties and use in various applications such as drug development, material synthesis, and catalysis1, it is likely that future research will continue to explore these and potentially new applications.


properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-4-9-21-16-11-12(2)10-13(3)17(16)26-19(21)20-18(23)14-7-5-6-8-15(14)22(24)25/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBYOALSFXKHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

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